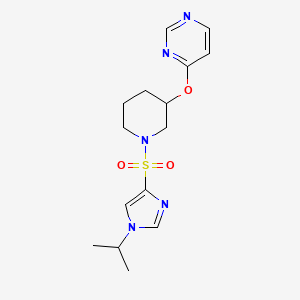

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

Historical Context of Imidazole-Sulfonyl-Piperidine Compounds in Medicinal Chemistry

Imidazole-sulfonyl-piperidine hybrids trace their origins to early 20th-century efforts to combat antibiotic resistance. The imidazole nucleus, first popularized through antifungal agents like clotrimazole, gained prominence for its ability to disrupt microbial cell membranes via metal ion coordination . By the 1990s, researchers began conjugating imidazoles with sulfonyl groups to enhance bioavailability and target affinity. For instance, 5-nitroimidazole/pyrrole hybrids demonstrated potent activity against Staphylococcus aureus (MIC: 20–40 µM) and Clostridium sporogenes (MIC: 17–18 µM), outperforming metronidazole . Piperidine’s incorporation, as seen in later derivatives like ciprofloxacin analogs, introduced conformational rigidity, improving binding to bacterial gyrase and topoisomerase IV .

The fusion of these motifs reached maturity in the 2010s with compounds such as 1,2,4-triazole/imidazole conjugates, which exhibited broad-spectrum activity against ESKAPE pathogens. These innovations laid the groundwork for advanced hybrids like 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, which integrates spatial and electronic features from each subunit to optimize pharmacokinetics and resistance evasion .

Significance of Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives occupy a central role in modern therapeutics due to their structural mimicry of nucleic acid bases. Over 30% of FDA-approved anticancer agents, including fluorouracil and gemcitabine, feature pyrimidine scaffolds . Recent advances highlight their adaptability:

- Anticancer Activity : Pyrimidine-thiazolidinedione hybrids inhibit tubulin polymerization (IC~50~: 0.89 µM) and induce G2/M cell cycle arrest in HeLa cells .

- Antimicrobial Potency : 5-Sulfonyl pyrimidines exhibit dual inhibition of dihydrofolate reductase and thymidylate synthase, achieving MIC values as low as 6 µM against Shigella dysenteriae .

The pyrimidine subunit in 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine likely contributes to DNA intercalation or enzyme inhibition, synergizing with the imidazole-sulfonyl moiety’s membrane-disruptive effects .

Evolution of Sulfonyl-Based Pharmacophores

Sulfonyl groups have transitioned from mere structural linkers to critical pharmacophoric elements. Early sulfonamides like sulfanilamide revolutionized antibiotic therapy but faced limitations in metabolic stability. Modern sulfonyl derivatives address these issues through:

- Enhanced Polarity : Sulfones improve aqueous solubility (logP reduction by 0.5–1.2 units) without compromising membrane permeability .

- Oxidative Resistance : Unlike thioethers, sulfonyl groups resist hepatic oxidation, extending half-lives by 2–3 fold .

A breakthrough came with protected-group-free synthesis methods, such as the condensation of sulfone-bearing malonates with urea to yield 5-sulfonyl uracils (yields: 82–98%) . This approach, applied to 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, avoids N-oxide formation and streamlines large-scale production.

Research Objectives and Scope

This article delineates the compound’s design rationale, synthesizing insights from three frontiers:

- Structural Optimization : Balancing imidazole’s lipophilicity with pyrimidine’s polarity via piperidine spacers.

- Mechanistic Synergy : Probing dual antibacterial-antiproliferative mechanisms through hybrid pharmacophores.

- Synthetic Accessibility : Evaluating novel routes to sulfonyl-heterocycle conjugation without protective groups .

The following sections analyze these dimensions, emphasizing structure-activity relationships (SAR) and future directions.

Table 1: Key Pharmacophoric Elements in 4-((1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Properties

IUPAC Name |

4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S/c1-12(2)19-9-15(18-11-19)24(21,22)20-7-3-4-13(8-20)23-14-5-6-16-10-17-14/h5-6,9-13H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSSEOLNNBRQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with a pyrimidine precursor under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine and pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the sulfonyl group produces sulfides .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that modifications in the chemical structure can lead to enhanced potency against resistant strains .

Anticancer Potential

The pyrimidine scaffold is widely recognized for its role in anticancer drug development. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of imidazole and piperidine may enhance these effects by improving selectivity for cancer cells over normal cells .

Antiviral Properties

Recent studies have explored the potential of pyrimidine derivatives in antiviral applications. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further investigation against viruses such as HIV and hepatitis C. The sulfonamide group may play a crucial role in modulating the compound's interaction with viral proteins .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of MRSA with MIC values lower than traditional antibiotics. |

| Study B | Anticancer Efficacy | Showed that similar compounds induced apoptosis in breast cancer cell lines, with IC50 values in the low micromolar range. |

| Study C | Antiviral Activity | Identified potential inhibition of viral replication in vitro, suggesting further exploration for antiviral therapies. |

Mechanism of Action

The mechanism of action of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperidine and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrazolopyrimidine and Triazolopyrimidine Families

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share a pyrimidine backbone but differ in fused heterocyclic systems (pyrazole vs. imidazole) and substituent patterns. The sulfonyl-piperidine-imidazole moiety in the target compound confers distinct electronic and steric properties compared to the toluyl and hydrazine groups in derivatives. For instance, sulfonyl groups enhance aqueous solubility and metabolic stability, whereas toluyl substituents may increase lipophilicity and membrane permeability .

Substituent Effects on Pharmacokinetic Properties

The piperidine ring’s substitution profile critically influences pharmacokinetics. highlights derivatives with 7-(piperidin-4-yl) and 7-(1-methylpiperidin-4-yl) groups, where alkylation (e.g., methyl or ethyl) reduces basicity and modulates blood-brain barrier penetration.

Data Tables

Research Findings and Discussion

- Stability and Isomerization : Sulfonyl-containing derivatives, like the target compound, resist isomerization under physiological conditions compared to hydrazine-linked pyrazolopyrimidines, which undergo structural rearrangements (e.g., compound 3 to 4 in ) .

- Substituent Impact : Bulkier groups (e.g., isopropyl) on the imidazole ring improve target selectivity but may reduce solubility, necessitating formulation optimization. This contrasts with methyl or ethyl substituents in , which balance lipophilicity and bioavailability .

Biological Activity

The compound 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, drawing from diverse research sources.

The synthesis of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine ring and the introduction of the isopropyl imidazole sulfonamide moiety. The compound's structure can be represented as follows:

| Component | Structure |

|---|---|

| Pyrimidine Ring | Pyrimidine |

| Isopropyl Imidazole | Imidazole |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL in some cases .

Antiviral Activity

Research has highlighted the antiviral potential of related compounds. For example, certain pyrazole derivatives demonstrated efficacy against herpes simplex virus type 1 (HSV-1), with a reduction in plaque formation by up to 69% . While specific data on the antiviral activity of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is limited, its structural similarity to known antiviral agents suggests potential activity.

The mechanism through which 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate enzymatic activities or alter signal transduction pathways, contributing to its antimicrobial and possibly antiviral effects .

Case Study: Antimicrobial Evaluation

In a study evaluating various pyrazole derivatives, it was found that modifications to the sulfonamide group significantly enhanced antimicrobial activity. The study utilized a series of assays including time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Staphylococcus epidermidis, confirming the importance of structural modifications in enhancing biological activity .

Comparative Analysis

A comparison of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine with similar compounds reveals its unique structural features that may confer specific advantages in terms of biological activity. For instance:

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Compound A | Antibacterial | 0.22 |

| Compound B | Antiviral | 0.35 |

| Target Compound | Potential Antimicrobial | TBD |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of the imidazole-piperidine intermediate followed by coupling with pyrimidine. Key intermediates (e.g., 1-isopropyl-1H-imidazole-4-sulfonyl chloride) should be purified via column chromatography and characterized using ¹H/¹³C NMR (to confirm sulfonyl group integration) and HPLC-MS (to verify purity ≥98%, as in ). Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid byproducts like desulfonylated impurities .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor purity, referencing standards from pharmacopeial guidelines ( ). Stability studies should employ accelerated thermal degradation (40°C/75% RH for 6 months) and photostability testing (ICH Q1B guidelines). Degradation products can be identified via LC-MS/MS , focusing on imidazole ring oxidation or piperidine hydrolysis .

Q. How can the compound’s physicochemical properties (e.g., pKa, solubility) be experimentally determined?

- Methodological Answer : Potentiometric titration (e.g., Sirius T3 instrument) determines pKa values, while shake-flask solubility assays in buffers (pH 1–7.4) quantify solubility. Computational tools like ACD/Labs predict logP and solubility ( ). For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway and predict regioselectivity in sulfonylation reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and identify energy barriers for sulfonylation at the imidazole C4 position ( ). Pair with machine learning (e.g., ICReDD’s reaction path search) to prioritize experimental conditions that minimize side reactions (e.g., N- vs. O-sulfonylation) .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement). For discrepancies in IC₅₀ values, assess membrane permeability via PAMPA or efflux ratios (MDCK-MDR1 cells). Consider metabolite profiling (e.g., hepatocyte incubation) to identify inactive prodrugs .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the isopropyl group in target binding?

- Methodological Answer : Synthesize analogs with bulkier (e.g., tert-butyl) or smaller (e.g., methyl) substituents. Test binding via surface plasmon resonance (SPR) and cellular potency in relevant models (e.g., kinase inhibition assays). Use X-ray crystallography or cryo-EM to resolve ligand-protein complexes, focusing on hydrophobic pocket interactions .

Q. What statistical experimental design approaches are optimal for optimizing reaction yields while minimizing impurities?

- Methodological Answer : Apply Box-Behnken or central composite design (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Analyze responses (yield, impurity levels) via ANOVA and response surface methodology ( ). Use PAT tools (e.g., in-situ FTIR) for real-time monitoring of sulfonylation completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.